molecular formula C7H16ClNO B598901 1-amino-4,4-dimethylpentan-2-one hydrochloride CAS No. 113697-91-9

1-amino-4,4-dimethylpentan-2-one hydrochloride

Cat. No.: B598901
CAS No.: 113697-91-9
M. Wt: 165.661
InChI Key: JFBUXTIOFIGRFI-UHFFFAOYSA-N
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Description

1-amino-4,4-dimethylpentan-2-one hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66104 g/mol . It is known for its unique structure, which includes an amino group and a ketone group, making it a versatile compound in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-4,4-dimethylpentan-2-one hydrochloride typically involves the reaction of 4,4-dimethylpentan-2-one with an amine source under acidic conditions to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (20-40°C) are usually sufficient.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid are used to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or distillation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-amino-4,4-dimethylpentan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Secondary alcohols.

    Substitution: Substituted amines or amides.

Scientific Research Applications

1-amino-4,4-dimethylpentan-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-amino-4,4-dimethylpentan-2-one hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-4-methylpentan-2-one hydrochloride
  • 1-amino-4,4-diethylpentan-2-one hydrochloride
  • 1-amino-4,4-dimethylhexan-2-one hydrochloride

Uniqueness

1-amino-4,4-dimethylpentan-2-one hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the dimethyl groups at the 4-position enhances its steric hindrance, affecting its interaction with other molecules and making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-amino-4,4-dimethylpentan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2,3)4-6(9)5-8;/h4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBUXTIOFIGRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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